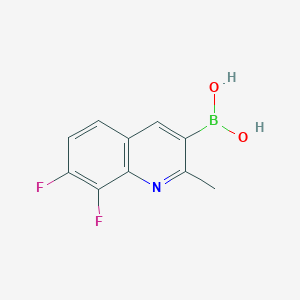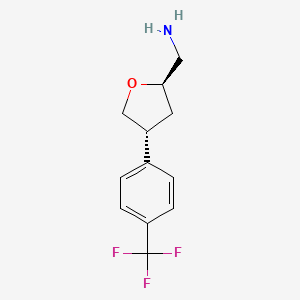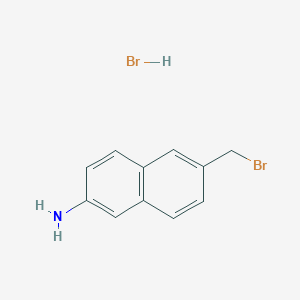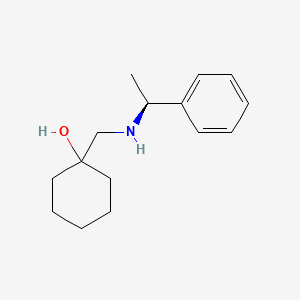
1-((Butylamino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Butylamino)methyl)cyclopentan-1-ol is a cyclic compound that has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by a cyclopentane ring substituted with a butylamino group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Butylamino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with butylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process generally includes:
Raw Materials: Cyclopentanone, butylamine, and a reducing agent
Reaction Conditions: Controlled temperature and pressure to ensure consistent product quality
Purification: Techniques such as distillation or crystallization to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
1-((Butylamino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Conditions may include the use of halogenating agents or nucleophiles
Major Products
Oxidation: Formation of cyclopentanone derivatives
Reduction: Formation of more saturated alcohols
Substitution: Formation of various substituted cyclopentane derivatives
Scientific Research Applications
1-((Butylamino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Butylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopentanol: A similar compound with a methyl group instead of a butylamino group.
1-((Tert-butylamino)methyl)cyclopentan-1-ol: A compound with a tert-butylamino group instead of a butylamino group.
Uniqueness
1-((Butylamino)methyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(butylaminomethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-3-8-11-9-10(12)6-4-5-7-10/h11-12H,2-9H2,1H3 |
InChI Key |
HOYVGPYNDAMTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


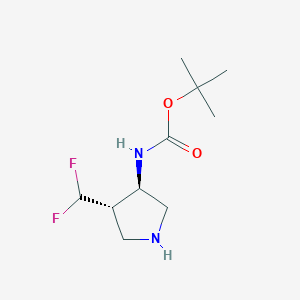
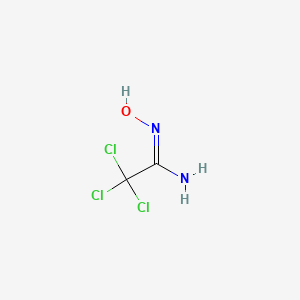

![(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13344148.png)
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)
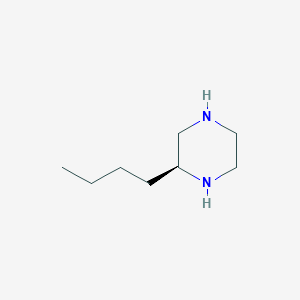
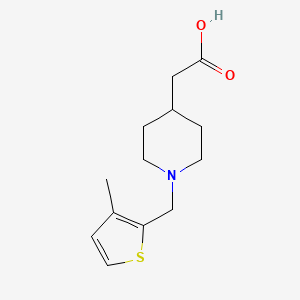
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)
